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Mechanism of Action: Dual Kinase Inhibition

Bimiralisib functions as a direct ATP-competitive inhibitor for the kinase domains of both PI3K and

mTOR [1]. This dual action disrupts the PI3K/Akt/mTOR signaling cascade, a critical regulator of cell

growth, proliferation, metabolism, and survival that is frequently hyperactivated in cancer [2] [3].

The table below summarizes its key inhibitory targets and affinities (Kd values from biochemical assays) [4]:

Target Description Affinity (Kd)

PI3Kα Class I PI3K isoform (p110α) 1.5 nM

PI3Kβ Class I PI3K isoform (p110β) 11 nM

mTOR Mechanistic target of rapamycin 12 nM

PI3Kγ Class I PI3K isoform (p110γ) 25 nM

PI3Kδ Class I PI3K isoform (p110δ) 25 nM

This balanced inhibition profile means bimiralisib directly targets both PI3K and mTOR with similar high

potency, unlike earlier mTOR inhibitors that only partially block the pathway [1].
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Bimiralisib inhibits PI3K and both mTOR complexes to suppress oncogenic signaling.

Preclinical Evidence and Antitumor Activity
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Bimiralisib has demonstrated promising antitumor activity across a wide spectrum of preclinical models,

both as a single agent and in combination with other therapies.

Cancer Type Model System Key Findings Proposed Mechanism

Lymphoma In vitro cell

lines & in vivo
xenografts [5]

IC~50~ ~233 nM; cell cycle

arrest (G1 block); single-
agent & combo activity [5].

Inhibition of pAktSer473;

synergy with venetoclax,
ibrutinib [5].

Endometrial
Cancer

AN3CA, HEC-
1A cell lines

(2D/3D) [3]

Reduced viability & spheroid
formation; G1 cell cycle

arrest [3].

Suppression of
PI3K/Akt/mTOR/c-

Myc/mutant p53 feedback
loop [3].

Nasopharyngeal
Carcinoma (NPC)

14 NPC cell
lines &

xenograft
models [6]

IC~50~ range: 0.0086-0.60
µM; induced apoptosis;

inhibited migration/invasion
[6].

Synergized with
gemcitabine; blocked GSK-

3β/STAT3/HSP60 signaling
[6].

Glioblastoma Cell lines &
primary cells [4]

Reduced cell proliferation [4]. Not specified in provided
context.

Clinical Translation and Dosing Schedules

Clinical trials have evaluated different dosing schedules to balance efficacy with the manageable but

significant toxicities common to this drug class.

Parameter Continuous Dosing Intermittent Dosing (Schedule A)

Regimen Once daily [2] Days 1, 2, 8, 9, 15, 16 weekly [2]

MTD / Recommended Dose 80 mg [2] 140 mg (within biologically active range) [2]

Dose-Limiting Toxicity
(DLT)

Grade 3 fatigue [2] No MTD reached; only one DLT in schedule
B [2]
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Parameter Continuous Dosing Intermittent Dosing (Schedule A)

Most Frequent Any-Grade
AE

Hyperglycemia (76.2%)
[2]

Nausea (56-62.5%) [2]

Most Frequent Grade ≥3
AE

Hyperglycemia (28.6%)
[2]

Hyperglycemia (12.0%) [2]

Proposed Use - Further clinical development [2]

In a Phase I/II study for relapsed/refractory lymphoma, continuous dosing showed modest efficacy but

significant toxicity. The overall response rate was 14%, but 70% and 34% of patients experienced grade 3

and 4 treatment-emergent adverse events, respectively, leading to treatment discontinuation in 28% of

patients [1] [7].

Experimental Protocols for Key Assays

For researchers aiming to validate or explore the activity of bimiralisib, here are methodologies from the

cited literature.

Cell Viability Assay (MTT) [3]

Cell Seeding: Seed cells (e.g., 5-6 × 10³ cells/well) in a 96-well plate with 100 µL culture medium.
Drug Treatment: Treat cells with a concentration range of bimiralisib for 48 hours.

Viability Measurement: Remove treatment medium, add 100 µL of fresh medium containing 0.5
mg/mL MTT reagent, and incubate for several hours. Dissolve the resulting formazan crystals and

measure the absorbance at a specific wavelength (e.g., 570 nm).

Western Blot Analysis [3]

Protein Extraction: Lyse cells after treatment to extract total protein.

Gel Electrophoresis: Separate proteins by molecular weight using SDS-PAGE.
Membrane Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
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Antibody Incubation: Probe the membrane with specific primary antibodies (e.g., anti-phospho-Akt

Ser473, anti-Akt, anti-c-Myc, anti-p27). Subsequently, incubate with an appropriate horseradish
peroxidase (HRP)-conjugated secondary antibody.

Signal Detection: Use enhanced chemiluminescence (ECL) substrate to visualize protein bands.

3D Tumor Spheroid Formation Assay [3]

Spheroid Initiation: Seed cells (e.g., 1 × 10³ cells/well) in an ultra-low attachment 96-well plate with
100 µL of culture medium.

Pre-culture: Incubate for 96 hours to allow spheroid formation.
Drug Treatment: Add medium containing bimiralisib to the pre-formed spheroids.

Incubation and Analysis: Incubate for another 7 days. Measure spheroid volume using the formula:
0.5 × larger diameter × (smaller diameter)².

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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